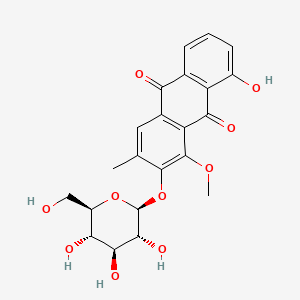

Obtusifolin 2-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Obtusifolin 2-glucoside is an anthraquinone.

Applications De Recherche Scientifique

Anti-Diabetic Properties

Obtusifolin 2-glucoside has been identified as a potential anti-diabetic agent. Research indicates that extracts from Cassia obtusifolia, including obtusifolin, exhibit inhibitory effects on key enzymes involved in glucose metabolism, such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.

- Case Study : A study demonstrated that the methanol extract of Cassia obtusifolia showed significant inhibition of PTP1B and α-glucosidase with IC50 values of 14.79 μg/mL and 200.07 μg/mL, respectively, outperforming conventional drugs like acarbose .

| Compound | IC50 (μg/mL) | Target Enzyme |

|---|---|---|

| This compound | 14.79 | PTP1B |

| Acarbose | 123.54 | α-Glucosidase |

Anti-Glycation Activity

This compound has shown promising anti-glycation properties, which are crucial in preventing complications associated with diabetes.

- Research Findings : In vitro assays indicated that obtusifolin significantly inhibited the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. The IC50 for AGEs-BSA formation was recorded at 28.9 mM, demonstrating superior efficacy compared to traditional inhibitors like aminoguanidine .

| Compound | IC50 (mM) | Target Activity |

|---|---|---|

| This compound | 28.9 | AGEs Formation |

| Aminoguanidine | 961 | AGEs Formation |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through its ability to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease.

- Study Insights : Recent research highlighted that compounds from Cassia species, including obtusifolin, inhibited β-amyloid aggregation effectively, suggesting a neuroprotective mechanism that warrants further investigation for potential therapeutic applications against neurodegenerative diseases .

Molecular Docking Studies

Computational studies have evaluated the binding efficiency of this compound to various targets, indicating its potential as a drug candidate.

- Findings : Molecular docking analyses revealed good binding scores (-7.2 kcal/mol) against acid-β-glucosidase, suggesting its utility in treating conditions like Gaucher disease . This computational approach underscores the importance of phytocompounds in modern drug discovery.

Antioxidant Properties

This compound also exhibits antioxidant activity, contributing to its therapeutic profile.

Q & A

Basic Research Questions

Q. What are the validated spectroscopic methods for characterizing Obtusifolin 2-glucoside’s structure and purity in novel samples?

- Methodological Answer : Use a combination of 1D/2D NMR (e.g., 1H, 13C, HSQC, HMBC) to resolve the glycosidic linkage and aglycone structure. UV-Vis spectroscopy at 293 nm can identify the hydroxyl absorption pattern . For purity validation, perform HPLC-DAD/ELSD with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to achieve >95% purity. Cross-reference retention times and spectral data with literature .

Q. How should researchers design in vitro experiments to assess this compound’s bioactivity in hyperglycemic models?

- Methodological Answer : Use primary human umbilical vein endothelial cells (HUVECs) cultured under high-glucose conditions (e.g., 30 mM glucose for 48 hours). Include mannitol as an osmotic control. Pretreat cells with this compound (5–10 µg/mL) and measure outcomes like ROS production (via DCFH-DA fluorescence) and mitochondrial membrane potential (JC-1 assay). Normalize results to vehicle-treated controls and validate with ≥3 biological replicates .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer : Apply two-way ANOVA with post-hoc Tukey tests to compare multiple concentrations (e.g., 5, 7.5, 10 µg/mL) across time points. Use GraphPad Prism or R for analysis. Report effect sizes (e.g., Cohen’s d) and confidence intervals. For non-linear responses, employ dose-response curve fitting (e.g., log-logistic models) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s anti-apoptotic mechanisms be resolved?

- Methodological Answer : Discrepancies often arise from cell-type specificity (e.g., HUVECs vs. neuronal cells) or concentration thresholds . For example, in HUVECs, 10 µg/mL inhibits Omi/HtrA2 release, but higher doses may induce toxicity due to anthraquinone structure . Replicate experiments using siRNA knockdown of Omi/HtrA2 to confirm pathway specificity. Compare results across models (e.g., diabetic rodents) to assess translational relevance .

Q. What experimental strategies can elucidate the role of this compound’s C9 unit in modulating mitochondrial function?

- Methodological Answer : Synthesize C9-modified analogs (e.g., acetylated or methylated derivatives) and compare their bioactivity. Use mitochondrial respirometry (Seahorse XF Analyzer) to measure oxygen consumption rates (OCR) and ATP production. Pair with LC-MS/MS to track metabolite flux (e.g., TCA cycle intermediates). Structural dynamics can be probed via molecular docking simulations targeting mitochondrial complexes I/III .

Q. How do researchers address variability in ROS inhibition efficacy across studies?

- Methodological Answer : Standardize ROS detection protocols (e.g., flow cytometry with DHE for superoxide vs. DCFH-DA for general ROS). Control for cell passage number (use <P8 HUVECs) and serum batch effects. Include N-acetylcysteine as a positive control. For conflicting data, perform meta-analysis of published IC50 values, adjusting for experimental variables (e.g., glucose concentration, exposure duration) .

Q. Data Interpretation and Reporting

Q. What criteria should guide the inclusion of this compound data in supplementary materials?

- Methodological Answer : Follow Beilstein Journal guidelines :

- Primary data : Include raw spectra (NMR, MS), chromatograms, and dose-response curves.

- Secondary data : Provide ANOVA tables, post-hoc test results, and raw flow cytometry FCS files.

- Metadata : Describe instrument parameters (e.g., NMR frequency, LC gradient) and statistical software versions .

Q. How can researchers validate in vitro findings of this compound in vivo?

- Methodological Answer : Use streptozotocin-induced diabetic rodents (e.g., C57BL/6 mice). Administer this compound (oral, 20–50 mg/kg/day) for 4–8 weeks. Assess endothelial function via aortic ring assays and plasma biomarkers (e.g., NO, ET-1). Perform histopathology on pancreatic and vascular tissues. Compare pharmacokinetic data (Cmax, AUC) to in vitro EC50 values .

Q. Tables for Key Experimental Parameters

Q. Notes for Rigorous Research

Propriétés

Numéro CAS |

120163-18-0 |

|---|---|

Formule moléculaire |

C22H22O10 |

Poids moléculaire |

446.4 g/mol |

Nom IUPAC |

8-hydroxy-1-methoxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C22H22O10/c1-8-6-10-14(17(27)13-9(15(10)25)4-3-5-11(13)24)21(30-2)20(8)32-22-19(29)18(28)16(26)12(7-23)31-22/h3-6,12,16,18-19,22-24,26,28-29H,7H2,1-2H3/t12-,16-,18+,19-,22+/m1/s1 |

Clé InChI |

JMDQOFZFOJHOMU-UJPYTVAASA-N |

SMILES |

CC1=CC2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)OC)C(=O)C4=C(C2=O)C=CC=C4O |

SMILES isomérique |

CC1=CC2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)C(=O)C4=C(C2=O)C=CC=C4O |

SMILES canonique |

CC1=CC2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)OC)C(=O)C4=C(C2=O)C=CC=C4O |

Synonymes |

gluco-obtusifolin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.